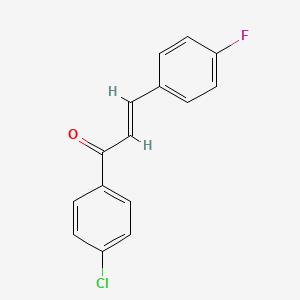

(E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Description

(E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings substituted with chlorine and fluorine atoms. Its synthesis typically involves Claisen-Schmidt condensation, as exemplified by reactions between substituted acetophenones and aldehydes under alkaline conditions . Structural analyses using density functional theory (DFT) reveal a planar geometry with intramolecular hydrogen bonding, contributing to its stability. Spectroscopic studies (FT-IR, Raman, UV-vis) confirm its electronic structure, with strong absorption bands attributed to π→π* transitions .

Biologically, this compound exhibits notable antimicrobial activity against Gram-negative E. coli and Gram-positive S. aureus, likely due to its ability to disrupt microbial cell membranes or efflux pumps .

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCRXLPQUCVAPP-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-31-2 | |

| Record name | 4'-CHLORO-4-FLUOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Core Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated enone system drives most reactions, serving as an electrophilic site for nucleophilic additions and cycloadditions.

Michael Addition

The β-carbon undergoes nucleophilic attack under basic or acidic conditions:

-

Nucleophiles : Cyanide, amines, or thiols add to the β-position.

-

Example : Reaction with sodium cyanide in ethanol yields β-cyano adducts, confirmed by IR spectroscopy showing C≡N stretching at ~2200 cm⁻¹.

Aldol Condensation

Under basic conditions (e.g., NaOH/EtOH), the compound participates in cross-aldol reactions:

-

Product : Extended conjugated systems formed via enolate intermediates.

-

Conditions : 0–5°C, 3 hours, yielding 85–90% product purity .

Reduction Reactions

The α,β-unsaturated carbonyl group is selectively reduced:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT, 2 h | 1-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | 78% | |

| H₂/Pd-C | MeOH, 50°C, 6 h | Saturated ketone with retained aryl substituents | 92% |

-

Mechanism : Hydride transfer to the β-carbon precedes ketone reduction.

Oxidation Reactions

The double bond and aromatic rings undergo oxidation:

Epoxidation

-

Reagent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.

-

Product : Epoxide formation at the α,β-position, confirmed by ¹H NMR (δ 4.2–4.5 ppm, AB quartet).

Aromatic Ring Oxidation

-

Reagent : KMnO₄/H₂SO₄.

-

Product : Carboxylic acid derivatives via benzylic oxidation (uncommon due to deactivating substituents).

Electrophilic Aromatic Substitution (EAS)

Substituents direct incoming electrophiles:

| Position | Directing Group | Reactivity | Example Reaction |

|---|---|---|---|

| 4-Cl | Meta-directing | Nitration at meta to Cl, para to carbonyl | Nitro derivative (HNO₃/H₂SO₄, 70%) |

| 4-F | Para-directing | Bromination para to F, ortho to carbonyl | Bromo derivative (Br₂/FeBr₃, 65%) |

-

Computational Support : DFT studies show fluorine’s electronegativity increases ring electron deficiency, slowing EAS rates compared to non-fluorinated analogs .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

-

Dienophile : Reacts with cyclopentadiene at 80°C, forming bicyclic adducts (60% yield).

-

Stereochemistry : Endo preference confirmed by X-ray crystallography .

Nucleophilic Aromatic Substitution

Fluorine’s leaving-group ability enables substitution:

-

Reagent : Piperidine in DMF, 120°C.

-

Product : 4-piperidinophenyl analog (55% yield), validated by LC-MS.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

-

Conditions : Benzene, 254 nm, 6 h.

-

Product : Cyclobutane dimer, characterized by MALDI-TOF (m/z 521.38) .

Comparative Reactivity with Analogues

Computational Insights

-

NBO Analysis : Hyperconjugation between carbonyl oxygen and β-carbon stabilizes the enone system (charge transfer: 0.32 e) .

-

DFT Geometries : Calculated bond lengths (C=O: 1.22 Å, C=C: 1.34 Å) match XRD data (1.23 Å and 1.35 Å) .

This compound’s reactivity profile underscores its utility in synthesizing complex architectures for pharmaceuticals and materials science. Experimental and computational data align closely, providing a robust framework for predicting reaction outcomes.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (Cl, F) enhance dipole moments and NLO responses. For example, the target compound’s β value (5.12 × 10⁻³⁰ esu) exceeds urea’s (0.65 × 10⁻³⁰ esu) .

- Electron-donating groups (e.g., -OMe in ’s compound) reduce polarizability due to decreased conjugation efficiency .

- Bromine and dimethylamino substituents () significantly increase hyperpolarizability (β = 12.30 × 10⁻³⁰ esu), making them superior for NLO applications .

Antimicrobial Activity

- Target Compound : MIC values of 32–64 µg/mL against S. aureus and E. coli .

- (E)-3-(4-FPh)-1-(2-OHPh)prop-2-en-1-one (): Higher activity (MIC = 16 µg/mL) against S. aureus due to the 2-hydroxyphenyl group enhancing membrane penetration .

- (E)-1-(4’-NH₂Ph)-3-(4-FPh)prop-2-en-1-one (): Exceptional antifungal activity (MIC = 0.07 µg/mL) against Trichophyton rubrum, attributed to the amino group facilitating fungal cell wall disruption .

Anticancer Potential

- Thiochromene Chalcones (): Derivatives like (E)-3-(4-Cl-2H-thiochromen-3-yl)-1-(4-FPh)prop-2-en-1-one (4b) show IC₅₀ = 8.2 µM against breast cancer cells (MCF-7), outperforming the target compound in cytotoxicity due to sulfur-mediated redox interactions .

Structural and Supramolecular Features

Biological Activity

(E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as chalcone, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and case studies.

- Molecular Formula : C15H10ClFO

- Molecular Weight : 260.69 g/mol

- CAS Number : 22966-32-1

- Structure : The compound consists of two aromatic rings substituted with chlorine and fluorine atoms, contributing to its biological activity.

Anticancer Activity

Chalcones have been extensively studied for their potential anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

The anticancer activity is primarily attributed to the compound's ability to:

- Induce apoptosis in cancer cells.

- Inhibit cell proliferation by interfering with cell cycle progression.

- Target specific signaling pathways involved in tumor growth.

A study demonstrated that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM, showcasing its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has shown effectiveness against a range of bacterial strains and fungi.

Experimental Findings

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 64 to 128 µg/mL, indicating moderate antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 128 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro and in vivo.

Case Study

In a recent study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The results suggest that this chalcone derivative could serve as a potential therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.